![molecular formula C13H18FN B2868286 1-[(3-Fluorophenyl)methyl]azepane CAS No. 414886-24-1](/img/structure/B2868286.png)
1-[(3-Fluorophenyl)methyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Fluorophenyl)methyl]azepane, also known as FMA, is a chemical compound that belongs to the class of azepanes. It is a psychoactive drug that has been the subject of scientific research due to its potential therapeutic effects on various neurological disorders.
作用機序
The exact mechanism of action of 1-[(3-Fluorophenyl)methyl]azepane is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to modulate the activity of dopamine and glutamate receptors, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These biochemical and physiological effects are thought to contribute to its therapeutic effects on various neurological disorders.
実験室実験の利点と制限
One advantage of using 1-[(3-Fluorophenyl)methyl]azepane in lab experiments is its high potency and selectivity for serotonin and dopamine receptors, which allows for precise modulation of these neurotransmitter systems. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other psychoactive drugs. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on 1-[(3-Fluorophenyl)methyl]azepane. One area of interest is its potential use in treating other neurological disorders such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential side effects and interactions with other drugs. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
In conclusion, this compound is a psychoactive drug that has shown promise in treating various neurological disorders. Its high potency and selectivity for serotonin and dopamine receptors make it a valuable tool for studying the role of these neurotransmitter systems in behavior and mood regulation. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of 1-[(3-Fluorophenyl)methyl]azepane involves the reaction of 3-fluorobenzyl chloride with 1-azepanamine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
1-[(3-Fluorophenyl)methyl]azepane has been studied for its potential therapeutic effects on various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant properties in animal models, and it has also been found to reduce the symptoms of schizophrenia in human clinical trials. Additionally, this compound has been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamine.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGRAHEAXLERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)

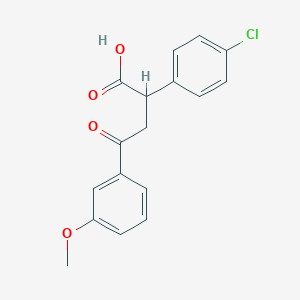
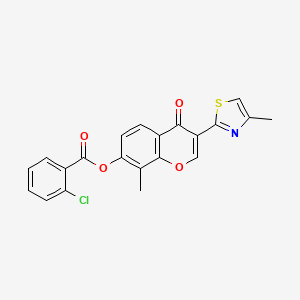

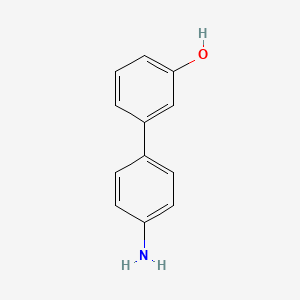
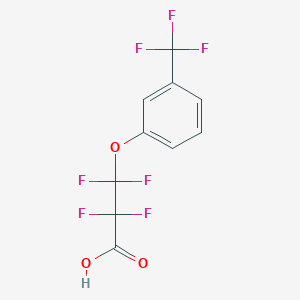
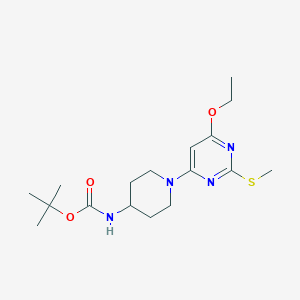

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)